molecular formula C17H15N3OS B2475638 N~2~-phenethyl-4-(4-pyridyl)-1,3-thiazole-2-carboxamide CAS No. 1251704-35-4

N~2~-phenethyl-4-(4-pyridyl)-1,3-thiazole-2-carboxamide

Cat. No. B2475638
CAS RN: 1251704-35-4
M. Wt: 309.39
InChI Key: QXSFGGMQLYWHGR-UHFFFAOYSA-N
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Description

N~2~-phenethyl-4-(4-pyridyl)-1,3-thiazole-2-carboxamide, commonly known as PETT, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. PETT is a thiazole-based compound that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PETT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. PETT has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, PETT has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cancer.
Biochemical and Physiological Effects:
PETT has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of enzyme activity. PETT has also been shown to possess anti-inflammatory properties, which may be due to its ability to inhibit the activity of NF-κB. Additionally, PETT has been shown to possess anti-viral properties, which may be due to its ability to inhibit viral replication.

Advantages and Limitations for Lab Experiments

PETT has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the activity of various enzymes and signaling pathways. However, PETT also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on PETT, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in vivo. Additionally, PETT derivatives could be synthesized and evaluated for their biological activities, potentially leading to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of PETT involves a multi-step process that starts with the reaction of 2-aminothiazole with ethyl bromoacetate to form ethyl 2-(2-aminothiazol-4-yl) acetate. This intermediate is then reacted with 4-bromopyridine to form PETT. The overall yield of the synthesis process is around 50%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

PETT has shown potential applications in various fields of scientific research, including cancer research, inflammation research, and virology. In cancer research, PETT has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PETT achieves this by inducing apoptosis, or programmed cell death, in cancer cells. PETT has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In virology, PETT has been shown to inhibit the replication of various viruses, including HIV, influenza, and herpes simplex virus.

properties

IUPAC Name

N-(2-phenylethyl)-4-pyridin-4-yl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(19-11-6-13-4-2-1-3-5-13)17-20-15(12-22-17)14-7-9-18-10-8-14/h1-5,7-10,12H,6,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSFGGMQLYWHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-4-(pyridin-4-yl)thiazole-2-carboxamide

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